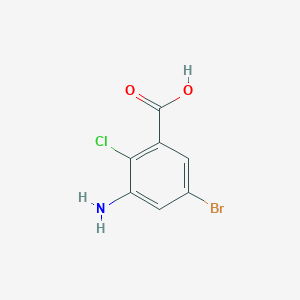

3-Amino-5-bromo-2-chlorobenzoic acid

説明

3-Amino-5-bromo-2-chlorobenzoic acid (CAS 60541-84-6) is a halogenated benzoic acid derivative with the molecular formula C₇H₅BrClNO₂ and a molecular weight of 250.49 g/mol . It features an amino group (-NH₂) at position 3, a bromine atom at position 5, and a chlorine atom at position 2 on the benzoic acid backbone.

特性

IUPAC Name |

3-amino-5-bromo-2-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCCUZBBWURDLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromo-2-chlorobenzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 2-chlorobenzoic acid.

Bromination: The 2-chlorobenzoic acid undergoes bromination to introduce the bromo substituent at the 5-position.

Amination: The brominated product is then subjected to amination to introduce the amino group at the 3-position.

Industrial Production Methods: Industrial production methods for 3-Amino-5-bromo-2-chlorobenzoic acid often involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The process typically includes:

Bromination: Using bromine or N-bromosuccinimide (NBS) as the brominating agent.

Amination: Employing ammonia or an amine source under catalytic conditions.

化学反応の分析

Types of Reactions: 3-Amino-5-bromo-2-chlorobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Electrophilic Substitution: Reagents like sulfuric acid or nitric acid under controlled temperatures.

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Depending on the substituent introduced, various substituted benzoic acids can be formed.

Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.

Reduction Products: Reduction can yield amines or other reduced forms of the compound.

科学的研究の応用

3-Amino-5-bromo-2-chlorobenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

Medicine: Investigated for its potential use in the development of new drugs, particularly in the treatment of cancer and infectious diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

作用機序

The mechanism of action of 3-Amino-5-bromo-2-chlorobenzoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their activity and function.

Pathways Involved: It may influence signaling pathways, metabolic pathways, and other cellular processes, leading to various biological effects.

類似化合物との比較

Structural Analogs: Substituent Position and Halogen Variation

The compound’s closest analogs differ in halogen placement, substituent groups, or functional moieties. Key comparisons include:

Table 1: Structural and Physical Properties of Selected Benzoic Acid Derivatives

Chemical and Physical Properties

- Electronic Effects: Bromine and chlorine are electron-withdrawing groups (EWGs), increasing the acidity of the carboxylic acid group. However, the amino group (-NH₂) at position 3 in the target compound donates electrons, creating a nuanced electronic environment that differs from analogs like 5-Amino-2-chlorobenzoic acid (lacking bromine) .

- Solubility: The presence of bromine increases molecular weight and lipophilicity compared to non-brominated analogs (e.g., 5-Amino-2-chlorobenzoic acid, MW 171.58 g/mol). However, the -NH₂ and -COOH groups may improve aqueous solubility at physiological pH .

- Reactivity: Bromine’s lower electronegativity compared to chlorine makes it a better leaving group, enhancing utility in nucleophilic substitution or Suzuki-Miyaura cross-coupling reactions. This contrasts with fluorinated analogs (e.g., 2-Amino-3-chloro-5-fluorobenzoic acid, CAS 143945-65-7), where fluorine’s high electronegativity reduces reactivity in such pathways .

生物活性

3-Amino-5-bromo-2-chlorobenzoic acid (ABC) is a benzoic acid derivative characterized by its unique combination of amino, bromo, and chloro substituents. This structural configuration endows the compound with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of ABC, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 3-Amino-5-bromo-2-chlorobenzoic acid is C7H5BrClN1O2. The presence of halogen atoms (bromine and chlorine) along with an amino group contributes to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 227.48 g/mol |

| Melting Point | 150 - 153 °C |

| Solubility | Soluble in organic solvents |

| pKa | Approx. 4.5 |

Target Interactions

ABC is known to interact with various biological targets through nucleophilic substitution reactions, a common mechanism for benzylic halides. These interactions can lead to modifications in target molecules, affecting their function and activity.

Biochemical Pathways

The compound is involved in several biochemical pathways, particularly those related to enzyme inhibition and cellular signaling. It has been shown to influence pathways associated with inflammation and cancer progression, indicating its potential as a therapeutic agent.

Cellular Effects

Research indicates that ABC affects cell function by modulating cell signaling pathways and gene expression. Notably, it has been associated with respiratory tract irritation and gastrointestinal toxicity, highlighting its impact on cellular processes.

In Vitro Studies

In vitro studies have demonstrated that ABC exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inhibiting the proliferation of breast cancer cells through apoptosis induction.

Case Studies

- Anticancer Activity : A study investigated the effects of ABC on MCF-7 breast cancer cells, revealing that treatment led to significant reductions in cell viability and induced apoptosis through caspase activation.

- Anti-inflammatory Effects : Another study explored the anti-inflammatory properties of ABC in a murine model of acute inflammation. Results indicated that ABC reduced pro-inflammatory cytokine levels, suggesting a potential role in managing inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。